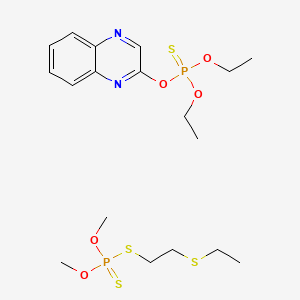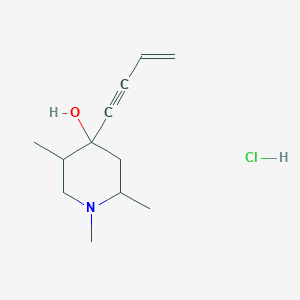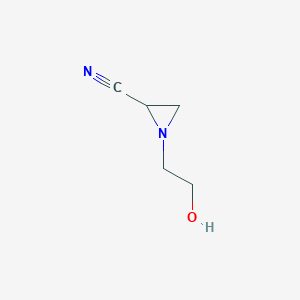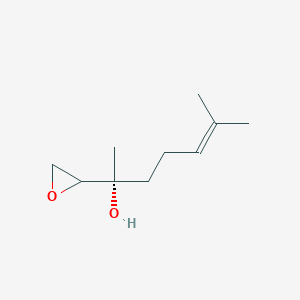
1,2-Oxidolinalool
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Oxidolinalool: is a chemical compound with the molecular formula C10H18O2 . It is a derivative of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants. Linalool is known for its pleasant floral scent and is widely used in the fragrance and flavor industries. This compound, being an oxidized form of linalool, retains some of these aromatic properties while also exhibiting unique chemical behaviors.
准备方法
Synthetic Routes and Reaction Conditions: 1,2-Oxidolinalool can be synthesized through the oxidation of linalool. One common method involves the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve more scalable oxidation processes, potentially using catalytic systems to enhance efficiency and reduce costs. Continuous flow reactors and other advanced chemical engineering techniques can be employed to produce this compound on a larger scale.
化学反应分析
Types of Reactions: 1,2-Oxidolinalool undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert it back to linalool or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Higher oxidized derivatives.
Reduction: Linalool.
Substitution: Derivatives with different functional groups replacing the oxirane ring.
科学研究应用
1,2-Oxidolinalool has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the fragrance and flavor industries due to its aromatic properties.
作用机制
The mechanism of action of 1,2-Oxidolinalool involves its interaction with various molecular targets. It can act as an oxidizing agent or participate in nucleophilic substitution reactions . The specific pathways and targets depend on the context of its use, such as its role in biological systems or chemical synthesis.
相似化合物的比较
Linalool: The parent compound, known for its floral scent.
1,2-Oxido-3,7-dimethylocta-2,6-diene: Another oxidized derivative of linalool.
Geraniol: A similar terpene alcohol with a rose-like scent.
Uniqueness: 1,2-Oxidolinalool is unique due to its specific oxidized structure, which imparts different chemical reactivity and potential biological activities compared to its parent compound and other similar terpenes .
属性
CAS 编号 |
76985-29-0 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC 名称 |
(2R)-6-methyl-2-(oxiran-2-yl)hept-5-en-2-ol |
InChI |
InChI=1S/C10H18O2/c1-8(2)5-4-6-10(3,11)9-7-12-9/h5,9,11H,4,6-7H2,1-3H3/t9?,10-/m1/s1 |
InChI 键 |
BXOURKNXQXLKRK-QVDQXJPCSA-N |
手性 SMILES |
CC(=CCC[C@](C)(C1CO1)O)C |
规范 SMILES |
CC(=CCCC(C)(C1CO1)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


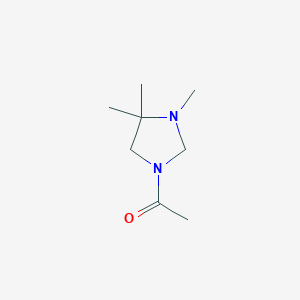
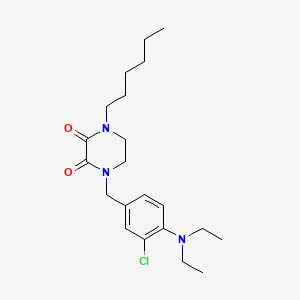
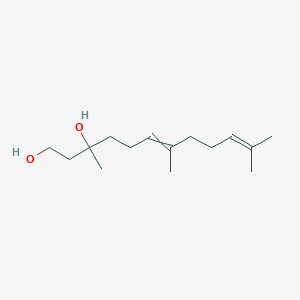
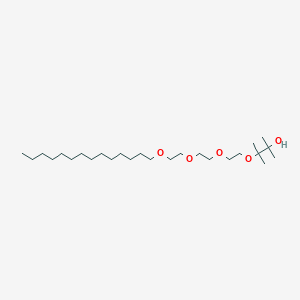
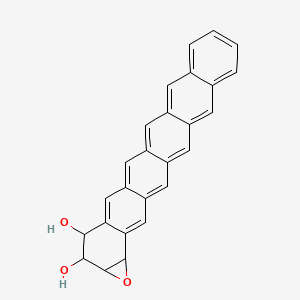
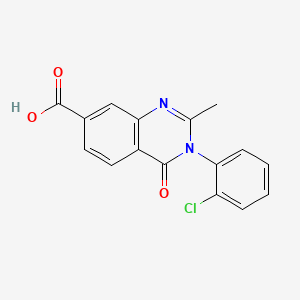
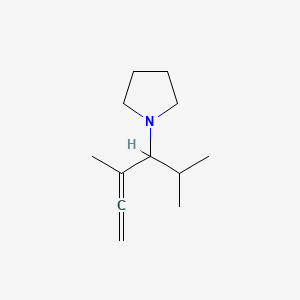
![Bicyclo[4.4.4]tetradec-1-ene](/img/structure/B14439372.png)
![1,2-Benzenediol, 4-[(4-methylphenyl)azo]-](/img/structure/B14439377.png)
